molecular formula C13H15N3O4S B3000879 N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-20-9

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B3000879
CAS No.: 874806-20-9
M. Wt: 309.34
InChI Key: QLCKHPHTETXKFX-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, sulfonamide group, and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a tetrahydropyrimidine derivative with a sulfonamide reagent in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of a base to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-phenylsulfonamide derivatives: These compounds share the sulfonamide group and have similar biological activities.

    Tetrahydropyrimidine derivatives: Compounds with the tetrahydropyrimidine ring structure exhibit similar chemical reactivity and applications.

Uniqueness

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N,1,3-trimethyl-2,4-dioxo-N-phenylpyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-14-9-11(12(17)15(2)13(14)18)21(19,20)16(3)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCKHPHTETXKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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